2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic pyrido-pyrimidinone core. Its structure features a 7-methyl substituent, a 2-(2-hydroxyethoxy)ethylamino group at position 2, and a (Z)-configured thioxo-thiazolidinone moiety at position 2. The hydroxyethoxyethyl chain improves hydrophilicity compared to simpler alkylamino substituents, suggesting enhanced solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C25H26N4O4S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O4S2/c1-16-8-9-21-27-22(26-10-12-33-13-11-30)19(23(31)28(21)15-16)14-20-24(32)29(25(34)35-20)17(2)18-6-4-3-5-7-18/h3-9,14-15,17,26,30H,10-13H2,1-2H3/b20-14- |
InChI Key |
XEBXAFZLFNZZNT-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOCCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOCCO)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene moiety and the hydroxyethoxyethylamino group. Each step must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and minimize waste. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the necessary quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, protein binding, and cellular processes.
Medicine: The compound’s potential therapeutic properties are of interest for drug development, particularly in the areas of cancer treatment and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism of action would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family
The following table summarizes key structural and functional differences:
Functional and Pharmacological Differences
- Hydrophilicity and Solubility : The target compound’s hydroxyethoxyethyl chain confers higher water solubility compared to analogues with shorter hydroxyethyl (e.g., ) or aromatic substituents (e.g., 4-methoxyphenyl in ). This is critical for bioavailability in therapeutic applications.
- Thioxo-Thiazolidinone Moiety: This group is absent in most patent derivatives (e.g., ), which instead prioritize piperazine or diazepane substituents. The thioxo-thiazolidinone may enhance binding to cysteine proteases or redox-sensitive targets, as seen in related anti-cancer thiazolidinones .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and (reflux in DMF with α,β-unsaturated ketones), but yields are often low (11–19% in vs. 30–50% for simpler derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
